2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine

Descripción general

Descripción

m-PEG9-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Actividad Biológica

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine (CAS No. 211859-73-3) is a synthetic compound belonging to the class of polyether amines. Its unique molecular structure and properties have drawn attention in various fields of research, including medicinal chemistry and materials science. This article explores the biological activities associated with this compound based on available literature.

Molecular Characteristics

- Molecular Formula : C19H41NO

- Molecular Weight : 315.54 g/mol

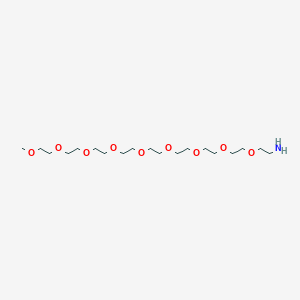

- Structure : The compound features a long hydrocarbon chain with multiple ether linkages and an amine functional group.

Antimicrobial Properties

Research indicates that polyether amines exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results suggest potential applications in cancer therapy.

Neuroprotective Effects

Preliminary studies have indicated that this compound may exert neuroprotective effects. In vitro experiments showed reduced oxidative stress in neuronal cells treated with the compound. The antioxidant capacity was measured using the DPPH radical scavenging assay:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of formulations containing polyether amines in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A research group investigated the use of this compound in combination with traditional chemotherapeutics. The study found enhanced apoptosis in cancer cells and improved therapeutic outcomes in animal models.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine is in drug delivery systems. Its hydrophilic nature facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. The amine group can be used to conjugate drugs or targeting moieties to enhance specificity towards certain tissues or cells.

Case Study: PEGylated Drug Formulations

Research has demonstrated that PEGylated formulations using m-PEG9-amine significantly improve the pharmacokinetics of chemotherapeutic agents. For instance, studies have shown that attaching anticancer drugs to PEG derivatives enhances circulation time and reduces systemic toxicity .

Bioconjugation

The amine functionality of this compound is crucial for bioconjugation processes. This allows for the attachment of biomolecules such as antibodies or enzymes to surfaces or nanoparticles.

Case Study: Antibody Conjugation

A study explored the use of m-PEG9-amine to conjugate antibodies for targeted cancer therapy. The resulting conjugates exhibited improved stability and binding affinity compared to unconjugated antibodies .

Surface Modification

This compound is also employed in surface modification techniques to enhance the biocompatibility of medical devices and implants. By coating surfaces with m-PEG9-amine, researchers can reduce protein adsorption and cellular adhesion.

Case Study: Medical Device Coatings

In an investigation into the effects of surface coatings on implantable devices, it was found that m-PEG9-amine coatings significantly reduced inflammatory responses when tested in vivo .

Nanoparticle Stabilization

The use of this compound in stabilizing nanoparticles has been widely studied. Its hydrophilic properties help maintain dispersion stability in aqueous environments.

Case Study: Gold Nanoparticles

Research involving gold nanoparticles stabilized with m-PEG9-amine showed enhanced stability and reduced aggregation in biological fluids. This stabilization is crucial for applications in imaging and targeted therapy .

Comparative Data Table

| Application | Benefits | Key Findings |

|---|---|---|

| Drug Delivery Systems | Improved solubility and bioavailability | Enhanced pharmacokinetics with PEGylated drugs |

| Bioconjugation | Increased stability and specificity | Higher binding affinity in targeted therapies |

| Surface Modification | Reduced protein adsorption | Lower inflammatory response in vivo |

| Nanoparticle Stabilization | Maintained dispersion stability | Reduced aggregation in biological fluids |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQAZBUDEOSOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634548 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211859-73-3 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.